Barium silicate

Description

Historical Context of Barium Silicate (B1173343) Research and Discovery

The history of barium silicate research is intertwined with the discovery and study of barium-containing minerals. Sanbornite (BaSi₂O₅), a rare barium silicate mineral, was first identified and described in 1930 from a deposit in Mariposa County, California. mineralogicalrecord.com Subsequent discoveries of sanbornite and other rare barium minerals, including several new barium silicates like fresnoite, krauskopfite, macdonaldite, muirite, traskite, verplanckite, and walstromite, occurred in the Rush Creek and Big Creek deposits in Fresno County, California, during the late 1950s and early 1960s. mineralogicalrecord.com These deposits are considered type localities for ten rare barium minerals. mineralogicalrecord.com

Beyond natural occurrences, the history of barium silicates also involves their synthesis and application in various technologies. Ancient Chinese civilizations, for instance, utilized man-made barium copper silicate minerals, such as Chinese purple (BaCuSi₂O₆) and Chinese blue (BaCuSi₄O₁₀), as pigments from the late Warring States Period to the late Eastern Han Dynasty. researchgate.net The use of barium in ceramic manufacturing techniques in China has been traced back to periods long after the early Warring States period and the Han Dynasty. mdpi.com

Industrially, barium silicate is produced through the reaction of barium carbonate (BaCO₃) and silicon dioxide (SiO₂) at high temperatures, around 1600°C. researchgate.net More recent research has explored alternative, more economical methods for producing barium silicates, such as utilizing silica (B1680970) derived from wheat hull ash. scielo.org.ar

Academic Significance and Research Scope of Barium Silicates

Barium silicates hold academic significance across diverse scientific disciplines due to their varied structures and properties. Their research scope encompasses fundamental studies of their crystal structures, phase equilibria, and synthesis methods, as well as investigations into their potential applications in advanced materials.

Research delves into the structural properties of different barium silicate compounds, such as barium oxonitrido silicate (BaSi₄O₆N₂), examining their hexagonal crystal structures and elastic properties through methods like first-principles calculations. aksaray.edu.trresearchgate.net Studies also explore the crystal structures of more complex barium silicates, like potassium barium silicate (K₂Ba₇Si₁₆O₄₀), which features infinite silicate sheets linked by barium and potassium atoms. iucr.org

Phase diagrams of systems involving barium oxide and silica are crucial for understanding the formation and stability of various barium silicate phases. nist.govresearchgate.netdtic.mil Research in this area helps in controlling the synthesis of specific barium silicate compounds and predicting their behavior at different temperatures and compositions. researchgate.net

The academic significance of barium silicates is also evident in their exploration for various technological applications. This includes their use in the ceramic industry, optoelectronics, medical technology, and radiation shielding due to properties like high stability, corrosion resistance, and specific optical characteristics. ontosight.ai Barium silicate glasses and glass-ceramics are investigated as sealants for high-temperature devices like solid oxide fuel cells (SOFCs), owing to their thermal stability, mechanical strength, and appropriate thermal expansion coefficients. mdpi.com Their potential as host materials for phosphors with persistent luminescence properties is also an active area of research. researchgate.net Furthermore, barium silicate nanoparticles have been explored as catalysts in organic synthesis. rsc.org

The study of natural barium silicate minerals continues to be significant in mineralogy, providing insights into geological processes and the formation of rare mineral assemblages. mineralogicalrecord.comresearchgate.net

Content Inclusions: Detailed Research Findings

Research into barium silicates has yielded detailed findings regarding their synthesis, structure, and properties.

Synthesis and Structure

Various methods are employed for the synthesis of barium silicates, including high-temperature solid-state reactions and sol-gel processes. ontosight.ai The choice of synthesis method can influence the material's phase composition, microstructure, and properties. ontosight.ai For example, barium silicates (BaSiO₃, BaSi₂O₅) have been synthesized using a glow discharge electron gun. researchgate.net An alternative method for producing barium and calcium silicates involves utilizing wheat hull ash as a silica source, offering a potentially more economical route compared to conventional high-temperature reactions of barium carbonate and silicon dioxide. scielo.org.ar

Structural studies have revealed the diverse arrangements of silica tetrahedra and barium atoms in different barium silicate compounds. Sanbornite (BaSi₂O₅), for instance, contains zweier single chains of silicate tetrahedra. geoscienceworld.org The crystal structure of lithium barium silicate (Li₂BaSiO₄) consists of basic structural layers of [LiSiO₄]³⁻ and [LiBaO₄]⁵⁻ polyhedra alternately stacked to form a three-dimensional structure. cambridge.org

First-principles calculations have been used to study the structural, electronic, elastic, and anisotropy properties of barium oxonitrido silicate (BaSi₄O₆N₂), confirming its hexagonal crystal structure. aksaray.edu.trresearchgate.net

Properties and Applications

Barium silicates exhibit a range of properties that make them suitable for various applications. Barium silicate glasses are widely used as sealants due to their good stability at high temperatures, high mechanical strength, appropriate coefficient of thermal expansion, and low electrical conductivity. mdpi.com The properties of these glasses can be tailored by changing their composition. mdpi.com For example, the addition of Al₂O₃ and B₂O₃ to (50 − x)SiO₂–30BaO–20MgO–xAl₂O₃(B₂O₃) glasses affects their thermal properties and crystallization behavior, with alumina-doped glasses showing a higher tendency to crystallize. mdpi.com

Phase separation has been observed in lithium barium silicate glasses, which significantly affects properties like electrical conductivity, glass transformation temperature, and dilatometric softening temperature, while properties such as density, refractive index, and thermal expansion coefficient are less sensitive to phase separation. ingentaconnect.com

Barium zirconium silicate (BaZrSi₃O₉), a synthetic ceramic material, is noted for its high stability over a wide temperature range, resistance to chemical corrosion, and specific optical properties, making it useful in the ceramic industry, optoelectronics, medical technology, and radiation shielding. ontosight.ai

Barium silicates are also being explored in composite materials. For instance, barium titanate/calcium silicate composite ceramics have shown potential as bioactive piezoelectric materials for bone repair, exhibiting both piezoelectric properties and the ability to induce calcium phosphate (B84403) deposition. jim.org.cn The addition of barium silicate filler to resin nanoceramics for additive manufacturing has been shown to improve mechanical properties like yield strength and ultimate strength. researchgate.net

In the field of pigments, the historical use of barium copper silicates (Chinese purple and Chinese blue) demonstrates their long-standing application as coloring agents. researchgate.nettandfonline.com

Research also investigates the fundamental interactions involving barium silicates, such as the influence of silica on the crystallization of barium carbonate, highlighting how silicate species can affect the nucleation and growth stages, leading to the formation of nanoscale carbonate particles. rsc.org

Data Tables

While the search results provide detailed findings, the data is often presented within the text or in figures. To create interactive data tables as requested, specific numerical data points would need to be extracted and organized. Based on the search results, examples of data that could potentially be presented in tables include:

Unit cell parameters and space groups for different barium silicate compounds (e.g., BaSi₄O₆N₂, Li₂BaSiO₄, K₂Ba₇Si₁₆O₄₀). aksaray.edu.trresearchgate.netiucr.orgcambridge.org

Elastic constants (Cᵢⱼ) for specific barium silicates. aksaray.edu.trresearchgate.net

Thermal properties like glass transformation temperature, dilatometric softening temperature, and coefficient of thermal expansion for barium silicate glasses of varying compositions. mdpi.comingentaconnect.com

Mechanical properties such as yield strength, ultimate strength, and fracture toughness for materials incorporating barium silicate fillers. researchgate.net

Chemical compositions of natural barium-containing minerals or synthesized barium silicate materials. researchgate.net

Without direct access to extract and format this data into interactive tables within this response, a descriptive summary of the types of data available in research findings is provided.

Properties

CAS No. |

13255-26-0 |

|---|---|

Molecular Formula |

BaH2O3Si |

Molecular Weight |

215.43 g/mol |

IUPAC Name |

barium(2+);dioxido(oxo)silane |

InChI |

InChI=1S/Ba.H2O3Si/c;1-4(2)3/h;1-2H |

InChI Key |

DLBYQWMKKHDDRH-UHFFFAOYSA-N |

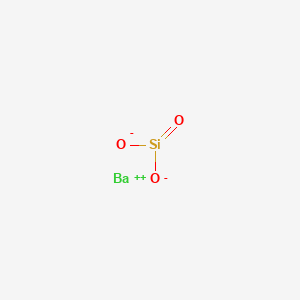

SMILES |

[O-][Si](=O)[O-].[Ba+2] |

Canonical SMILES |

O[Si](=O)O.[Ba] |

Other CAS No. |

13255-26-0 12650-28-1 |

Pictograms |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

BaSiO3, Silicic acid barium salt |

Origin of Product |

United States |

Synthesis Methodologies and Processing

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reaction is a conventional and widely used method for synthesizing barium silicate (B1173343). This technique typically involves heating a stoichiometric mixture of solid precursor materials, such as barium carbonate (BaCO₃) and silicon dioxide (SiO₂), to elevated temperatures for an extended period. The reaction between BaCO₃ and SiO₂ at high temperatures leads to the formation of barium silicate and the release of carbon dioxide gas.

A typical reaction can be represented as: BaCO₃ (s) + SiO₂ (s) → BaSiO₃ (s) + CO₂ (g)

This method relies on solid-state diffusion between the reactant particles, which can be a relatively slow process. To facilitate the reaction and ensure homogeneity, the precursor powders are often finely ground and intimately mixed before being pressed into pellets or other shapes. uci.edu The reaction temperature and time are critical parameters that influence the phase purity and crystallinity of the resulting barium silicate. For instance, the formation of different barium silicate phases (e.g., Ba₂SiO₄, BaSiO₃, and BaSi₂O₅) can occur depending on the initial stoichiometry and reaction conditions. researchgate.net

Research has explored variations of this method, including using a glow discharge electron gun (GDEG) for rapid heating, which can reduce thermal gradients and improve phase purity. Temperatures as high as 1600°C have been used to synthesize BaSiO₃ and BaSi₂O₅ via the reaction of BaCO₃ and SiO₂. Another approach involves template-engaged solid-state reactions, where a core-shell structure, such as (BaMg)CO₃@SiO₂, is used as a precursor, allowing for lower synthesis temperatures. nih.gov

Sol-Gel Synthesis Approaches

The sol-gel method is a versatile wet-chemical technique used for synthesizing various ceramic materials, including barium silicate, often at lower temperatures compared to solid-state reactions. This approach involves preparing a homogeneous solution (sol) containing precursors for barium and silicon, typically metal alkoxides or salts. uci.edu A common silicon precursor is tetraethyl orthosilicate (B98303) (TEOS). fishersci.fiamericanelements.comfishersci.ptuni.luatamanchemicals.com

The sol is then subjected to hydrolysis and condensation reactions, leading to the formation of a gel network. uci.edu The gel is subsequently dried and heat-treated to remove organic components and consolidate the material into the desired barium silicate phase. The sol-gel method allows for excellent control over stoichiometry and homogeneity at the molecular level, which can result in finer particle sizes and lower crystallization temperatures compared to solid-state routes.

While specific details on barium silicate synthesis purely by sol-gel in the provided results are limited, the general principles of the sol-gel process, involving the formation of a gel from a solution of precursors followed by drying and firing, are applicable. uci.edu This method is known for its ability to produce highly pure and homogeneous powders and thin films.

Hydrothermal Synthesis Methods

Hydrothermal synthesis is a method that involves carrying out chemical reactions in aqueous solutions at high temperatures and pressures. This technique is particularly useful for synthesizing crystalline materials, including various barium silicate nanostructures, often with controlled morphology. researchgate.net

In hydrothermal synthesis of barium silicate, barium and silicon precursors are dissolved in water and heated in a sealed vessel (autoclave) above the boiling point of water. The high temperature and pressure facilitate the dissolution and recrystallization of materials, allowing for the formation of crystalline phases directly from the solution. osti.gov

Studies have shown that varying the molar ratios of barium to silicon precursors in the hydrothermal solution can lead to the formation of barium silicate nanostructures with different shapes, such as hedgehog-like, spherical, porous irregular spherical, hollow worm-like, and cracked worm shell-like structures. researchgate.net The hydrothermal method has also been used to synthesize specific barium silicate compounds like copper barium silicate (BaCuSi₂O₆) composite pigments, sometimes utilizing waste materials like iron ore tailings as a silica (B1680970) resource. researchgate.netsci-hub.se The crystallization temperature in hydrothermal synthesis can be relatively low, with BaCuSi₂O₆ particles forming at temperatures as low as 180 °C. researchgate.net

Thin Film Deposition Techniques

Barium silicate thin films can be prepared using various deposition techniques, which are crucial for applications in areas like integrated optical circuits and potentially in photovoltaic devices. optica.orgresearchgate.net

One method is radio-frequency (RF) sputtering, where a target material (e.g., barium silicate or a mixture of BaO and SiO₂) is bombarded with RF-generated plasma, causing material to be ejected and deposited onto a substrate. optica.orgjkps.or.kr The composition and properties of the deposited film can be controlled by adjusting parameters such as the target composition, sputtering pressure, and substrate temperature. optica.org

Thermal evaporation is another technique where barium and silicon sources are heated in a vacuum chamber, and the evaporated species deposit onto a substrate. nih.govaip.org This method can achieve high deposition rates, but controlling the stoichiometry can be challenging due to differences in the vapor pressures of barium and silicon. nih.gov Molecular Beam Epitaxy (MBE) is a more precise evaporation technique used for growing high-quality crystalline films. aip.org

Two-step evaporation processes have been investigated for fabricating barium silicate-related thin films, particularly barium disilicide (BaSi₂), which can involve the formation of an interfacial silicate layer. researchgate.net In one approach, barium is deposited on a silicon oxide layer at room temperature, leading to an interfacial reaction and the formation of a silicate layer. Subsequent steps can involve the formation of barium oxide and metallic barium. researchgate.net Annealing can homogenize the deposit and lead to the formation of additional silicate layers. researchgate.net

For BaSi₂ thin films, a two-step evaporation process has been used to fabricate films capped with an amorphous silicon (a-Si) layer. researchgate.net The first step involves BaSi₂ evaporation, and the second step involves Si deposition. researchgate.net This process can influence the surface composition and oxidation of the film. researchgate.net

Post-annealing is a critical step in the synthesis of barium silicate thin films, as it can significantly influence their structural, compositional, and optical properties. researchgate.netjkps.or.krresearchgate.net Annealing involves heating the deposited films to elevated temperatures after deposition.

Post-annealing can promote crystallization, improve film homogeneity, and reduce defects. nih.govresearchgate.netpsu.edu For barium silicate films, annealing can facilitate the reaction between deposited layers (e.g., Ba and SiO₂) to form the desired silicate phase. researchgate.netnih.gov It can also help decompose unwanted byproducts, such as barium carbonate, which can form upon air exposure of barium-containing films. researchgate.netnih.gov

Research on BaSi₂ thin films, which are related to barium silicates, shows that post-annealing temperature affects crystallization and can induce surface oxidation and interdiffusion at the film-substrate interface, leading to layered structures. nih.govacs.org Optimizing the post-annealing duration can lead to more homogeneous films with minimized surface oxidation layers. researchgate.net Post-annealing can also impact the optical properties and carrier lifetime in semiconductor-related barium silicate films. researchgate.net

Flux Growth of Barium Silicate Crystals

Flux growth is a method used to grow single crystals of materials that are difficult to obtain by melting methods due to high melting points or incongruent melting behavior. This technique involves dissolving the constituent materials of barium silicate in a molten salt solvent (flux) at high temperatures. As the solution is slowly cooled, barium silicate crystals nucleate and grow from the flux.

While direct information on the flux growth of barium silicate crystals was not extensively detailed in the provided search results, flux growth is a known technique for synthesizing various oxide crystals, including metal germanates which are structurally similar to silicates. osti.gov The flux acts as a solvent, allowing for crystal growth at temperatures below the melting point of the target compound. The choice of flux material and the cooling profile are crucial parameters in determining the size, quality, and phase of the grown crystals.

Influence of Processing Parameters on Barium Silicate Microstructure and Crystallinity

Effect of Temperature and Time

Temperature and reaction time are critical parameters in the solid-state synthesis of barium silicates. Studies on solid-state reactions involving barium carbonate (BaCO₃) and silicon dioxide (SiO₂) have shown that the formation of specific barium silicate phases is highly dependent on the calcination temperature and duration. For instance, in the synthesis of certain barium-containing compounds, increasing the sintering temperature beyond 1350 °C can lead to substantial formation of the desired phases within a short time (30-60 minutes), indicating that high temperatures can significantly enhance the conversion rate cas.cz. Conversely, prolonged sintering time at lower temperatures may result in slower diffusion-controlled reactions cas.cz.

The formation of different barium silicate phases can also be kinetically controlled by temperature. For example, in barium borosilicate glasses, increasing the heat treatment temperature leads to a higher intensity of diffraction peaks and better crystal development aip.org. A study on a barium borosilicate glass identified the crystallization of barium borate (B1201080) (β-BaB₂O₄) at lower temperatures (around 773 K), while a higher temperature (around 833 K) also resulted in the identification of a barium silicate phase (Ba₅Si₈O₂₁) aip.org. The activation energy for the formation of the barium silicate phase was found to be higher than that for barium borate, suggesting it requires more energy to form within the more interlocked silicate glass network structure aip.org.

In hydrothermal synthesis, temperature also plays a vital role. Single-phase barium silicate powders have been obtained at specific temperatures, often followed by post-annealing to enhance crystallinity researchgate.net. The size and phase purity of crystals can be controlled by varying the temperature and concentration of reactants in hydrothermal methods sci-hub.se.

Influence of Heating and Cooling Rates

Heating and cooling rates can significantly impact the crystallization behavior and resulting microstructure, particularly in glass-ceramic systems. In barium disilicate (BaO·2SiO₂) glasses, the cooling rate from the melting temperature influences the extent of crystallization. Faster cooling rates can prevent the glass from reaching the crystallization threshold, thus inhibiting crystal formation brazilianjournals.com.br. Conversely, controlled cooling rates can be used to induce internal nucleation and crystallization, leading to the formation of glass-ceramics brazilianjournals.com.br.

The heating rate during thermal treatment also affects the crystallization kinetics. Increasing the heating rate can shift the exothermic crystallization peaks to higher temperatures and decrease the thermal stability (the temperature range where structural rearrangements occur without crystallization) aip.org.

Effect of Precursor Materials and Ratios

The choice and ratio of precursor materials are fundamental in determining the final barium silicate phase and its characteristics. In solid-state synthesis, using stoichiometric mixtures of precursors like BaCO₃ and SiO₂ is common . The ratio of barium to silicon in the starting materials is critical and must be controlled within specific limits to avoid undesirable outcomes like sintering or fusion, especially at high temperatures (1400-1500 °C) google.com. For example, an operable range for the barium to silicon ratio between 2.2:1 and 2.7:1 has been identified in some processes google.com.

In hydrothermal synthesis, the type of silicon precursor and the molar ratios of reactants (e.g., ethanol/water ratio, NaOH/Ba²⁺ ratio, Ba/Si ratio) strongly influence the particle size and morphology of barium silicate nanostructures researchgate.net. Varying the molar ratios of Ba/Si in solution can lead to the synthesis of different shapes, including hedgehog-like, spherical, porous irregular spherical, hollow worm-like, and cracked worm shell-like structures researchgate.net.

Using precursor materials with different particle sizes can also impact the synthesis outcome. In the solid-state synthesis of barium titanate (BaTiO₃) using BaCO₃ and TiO₂, the particle size of the raw materials influences the final particle size distribution of the product mdpi.com. Smaller precursor particle sizes can lead to better homogeneity and potentially more uniform and well-crystallized products mdpi.com.

Role of Synthesis Method

Different synthesis methodologies inherently influence the processing parameters and, consequently, the microstructure and crystallinity of barium silicate.

Solid-State Synthesis: This method typically involves high temperatures and longer reaction times to facilitate diffusion and reaction between solid precursors . While commonly used, it can sometimes result in larger particle sizes and broader particle size distributions compared to wet chemical methods sci-hub.se. The purity of the resulting phase is highly dependent on parameters like heating rate, dwell time, and precursor homogeneity .

Hydrothermal Synthesis: This method utilizes aqueous solutions at elevated temperatures and pressures to crystallize materials sci-hub.sewikipedia.org. It offers better control over particle size and morphology, often yielding fine, well-crystallized particles with a low degree of aggregation sci-hub.se. Hydrothermal conditions allow for faster transport and high dissolution rates sci-hub.se. This method is particularly suitable for creating crystalline phases not stable at their melting point or materials with high vapor pressure wikipedia.orgchemeurope.com.

Sol-Gel Synthesis: This wet chemical technique allows for fine control over composition, homogeneity, and textural properties like surface area and nanoporosity nih.gov. It typically involves lower processing temperatures compared to solid-state methods researchgate.net. The sol-gel process can lead to improved homogeneity between precursors, resulting in more reactive materials researchgate.net. The selection and influence of synthesis variables, such as reagent types, molar ratios, and reaction times, are critical in controlling the material properties nih.gov.

Influence of Additives

The presence of additives or impurities can significantly alter the crystallization process and resulting microstructure. In the crystallization of barium carbonate (BaCO₃), the presence of dissolved silica (SiO₂) has been shown to provoke miniaturization of BaCO₃ particles and stabilize them at small sizes by precipitating around the carbonate rods rsc.org. This coating impedes further growth and can lead to novel nucleation events rsc.org.

In glass-ceramic systems, the addition of components like MgO can influence the crystallization of barium silicates. Studies have shown that MgO can promote barium silicate crystallization, similar to the effect of BaO, when substituting BaO while keeping the total MgO+BaO content constant researchgate.net. However, if the BaO content is very low compared to MgO, barium silicate crystallization may not be promoted researchgate.net.

Nucleating agents, such as ZrO₂ and TiO₂, can also affect the crystallization behavior of barium-containing glasses, influencing the formation of specific crystalline phases researchgate.net.

Data Tables Illustrating Parameter Influence

The following tables summarize some detailed research findings on the influence of processing parameters on barium silicate (or related barium-silicon-oxygen systems) microstructure and crystallinity.

| Synthesis Method | Precursors | Parameter Varied | Parameter Values | Observed Influence on Microstructure/Crystallinity | Source |

| Solid-State | BaCO₃, SiO₂ | Sintering Temperature | 1200-1300 °C vs. > 1350 °C | Higher temperatures (> 1350 °C) lead to > 90 wt.% conversion in 30-60 min; slower diffusion at lower temperatures. | cas.cz |

| Solid-State | BaCO₃, SiO₂ | Ba:Si Ratio | 2.2:1 to 2.7:1 vs. outside this range (at 1400-1500 °C) | Critical range to avoid sintering or fusion. Melting occurs with ratios above 2.7:1. | google.com |

| Hydrothermal | Various Ba and Si sources | Ethanol/Water Ratio, Time, NaOH/Ba²⁺ Ratio, Si Precursor | Varied | Strongly influence particle size and morphology (spherical, needlelike, hedgehog-like, etc.). Particle size ranges from 200 nm to 3 μm. | researchgate.net |

| Hydrothermal | Ba/Si solutions | Ba/Si Molar Ratio | Varied | Synthesis of different nanostructure shapes. | researchgate.net |

| Glass-Ceramic | BaO-2SiO₂ glass | Cooling Rate | Varied | Faster rates inhibit crystallization; controlled rates induce internal nucleation and crystallization. | brazilianjournals.com.br |

| Glass-Ceramic | Barium borosilicate glass | Heating Rate | 5 to 20 K/min | Shifts crystallization peaks to higher temperatures; decreases thermal stability. | aip.org |

| Glass-Ceramic | Barium borosilicate glass | Heat Treatment Temperature | 773 K vs. 833 K | Different crystalline phases form (β-BaB₂O₄ at 773 K, Ba₅Si₈O₂₁ also at 833 K). Higher temperatures lead to better crystal development. | aip.org |

| Precipitation | BaCl₂, Carbonate buffer, SiO₂ | Presence of SiO₂ | 0 ppm vs. 300 ppm, 600 ppm | SiO₂ precipitates around BaCO₃ rods, miniaturizing particles and stabilizing them at small sizes. | rsc.org |

| Solid-State | BaCO₃, TiO₂ | BaCO₃ Particle Size | Micrometer-sized vs. 30-80 nm | Influences particle size distribution of synthesized BaTiO₃. | mdpi.com |

| Material System | Processing Parameter | Influence on Crystalline Phase | Influence on Microstructure (Particle Size, Morphology, etc.) | Source |

| Ba-doped Ye'elimite (related) | Sintering Temperature | Higher temperatures (> 1350 °C) favor high purity phase formation. | Not explicitly detailed in snippet regarding microstructure, but focuses on conversion rate. | cas.cz |

| Eu²⁺-doped Ba₂SiO₄ phosphors | Hydrothermal conditions | Single-phase powders obtained at 250 °C + 900 °C annealing. | Particle size (200 nm to 3 μm) and morphology (spherical, needlelike) strongly influenced by parameters. | researchgate.net |

| Barium borosilicate glass-ceramics | Heat treatment temperature | Higher temperatures increase intensity and development of Ba₅Si₈O₂₁ and β-BaB₂O₄ peaks. | Not explicitly detailed in snippet regarding microstructure. | aip.org |

| Barium disilicate glass-ceramics | Heat treatment temperature | Amount of orthorhombic sanbornite (Ba₂Si₂O₅) phase increases with treatment temperature. | Crystallization at low temperature produces small crystallites; coarsening not observed with temperature rise in this study. | ktu.lt |

| Barium disilicate glass-ceramics | Heat treatment time | Peak intensities of orthorhombic sanbornite increase with longer treatment time. | Crystallized phases become more evident after longer treatment time. | ktu.lt |

| BaO-MgO-Al₂O₃-SiO₂ glass-ceramics | MgO/BaO ratio | MgO promotes barium silicate crystallization when substituting BaO at constant total content. | Not explicitly detailed in snippet regarding microstructure. | researchgate.net |

These findings highlight the intricate relationship between processing parameters and the resulting characteristics of barium silicate materials, enabling the synthesis of materials with tailored properties for specific applications.

Advanced Structural Characterization and Analysis

X-ray Diffraction (XRD) and High-Temperature XRD Studies

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of barium silicates, providing information on phase identification, crystallinity, and structural parameters.

Powder X-ray Diffraction for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is widely employed to identify the crystalline phases present in barium silicate (B1173343) samples and assess their crystallinity. The sharp peaks in XRD patterns generally indicate a good crystalline structure of synthesized materials. scirp.org PXRD can reveal the presence of diverse mineralogical phases and compounds in complex barium silicate materials. scirp.org For example, analysis of advanced materials has shown the presence of phases like barium iron titanium silicate (Bafertisite) and barium aluminum silicate. scirp.org

PXRD patterns can be analyzed using specialized software and compared to databases like the JCPDS database for phase identification. frontiersin.org The absence of well-defined sharp peaks in an XRD pattern can indicate that the material is amorphous or contains very poorly crystalline phases. ccp14.ac.uk A broad hump in the data can also imply the presence of amorphous material. ccp14.ac.uk

Studies on barium borosilicate glasses have used XRD to identify crystalline phases formed upon heat treatment. For instance, in a 60BaO-30B₂O₃-10SiO₂ glass, barium borate (B1201080) (β-BaB₂O₄) was identified as the first crystalline phase to form, followed by the formation of barium silicate (Ba₅Si₈O₂₁. aip.org The intensity of diffraction peaks increases with increasing heat treatment temperature, indicating better development of crystals. aip.org

PXRD has also been used to characterize newly identified barium-silicate-rich mineral species like Kampfite, providing unit-cell parameters refined from powder data and the strongest diffraction lines. arizona.edu

Single Crystal X-ray Diffraction for Structural Determination

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the detailed crystal structure of barium silicate compounds. This method allows for the precise determination of atomic positions, bond lengths, and bond angles within the crystal lattice.

SCXRD has been used to refine the crystal structure of BaSiO₃ with the benitoite structure, synthesized under high pressure and temperature conditions. carnegiescience.edu The structure was found to contain mixed four- and six-fold coordination for silicon, consisting of double layers of three-membered tetrahedral rings cross-linked by octahedra, with barium atoms situated in the channels. carnegiescience.edu

While SCXRD provides highly detailed structural information, obtaining single crystals of sufficient size and quality can be challenging for some barium silicate phases, particularly those formed as fine-grained powders. psu.edu In such cases, techniques like High-Resolution Transmission Electron Microscopy (HRTEM) can complement PXRD by providing structural and chemical information from fine-grained materials. psu.edu SCXRD has also been used in studies investigating phase transitions in related silicates, providing insights into structural changes under varying conditions. nih.govgeoscienceworld.org

High-Temperature X-ray Diffraction for Thermal Behavior and Phase Transitions

High-Temperature X-ray Diffraction (HT-XRD) is utilized to study the structural behavior of barium silicates as a function of temperature, including thermal expansion and phase transitions.

HT-XRD studies on various barium silicates have shown that they exhibit thermal expansion coefficients in the range of 10.5 to 15.4 × 10⁻⁶ K⁻¹ between 100 and 800 °C. researchgate.net The expansion can be strongly dependent on the crystallographic axis. researchgate.net Ortho- and metasilicates tend to exhibit the largest thermal expansion coefficients. researchgate.net

HT-XRD can clearly detect phase transitions. For example, BaZn₂Si₂O₇ shows a high coefficient of thermal expansion up to 280 °C, followed by a transition to a high-temperature phase which exhibits negative thermal expansion. nih.gov This transition is accompanied by a steep increase in volume. nih.gov HT-XRD, combined with dilatometry, has been used to verify negative thermal expansion in such materials. nih.gov

HT-XRD is valuable for understanding the behavior of barium silicates in applications requiring high-temperature stability, such as high thermal expansion seals for solid oxide fuel cells. researchgate.netscilit.com

Rietveld Refinement for Crystal Structure Analysis

Rietveld refinement is a powerful analysis technique applied to powder X-ray diffraction data to refine crystal structure parameters, including lattice parameters, atomic positions, and thermal displacement parameters. cambridge.orgcambridge.orgresearchgate.net

This method has been successfully used to refine the crystal structure of various barium silicates. For instance, the structure of lithium barium silicate (Li₂BaSiO₄) was reinvestigated using laboratory X-ray powder diffraction and refined by the Rietveld method. cambridge.org The refinement yielded reliability indices such as Rwp, Rp, RB, and RF, indicating the quality of the fit between the observed and calculated diffraction patterns. cambridge.org The maximum-entropy method-based pattern fitting (MPF) can be used in conjunction with Rietveld refinement to confirm the validity of structural models and minimize bias. cambridge.orgcambridge.org

Rietveld refinement allows for the determination of detailed structural information, such as unit-cell dimensions and space groups. cambridge.orgcambridge.org It can also be used to analyze structural disorder, as demonstrated in the reinvestigation of the crystal structure of Ba₃MgSi₂O₈. cambridge.org In this case, a split-atom model was used in the Rietveld refinement to describe positional and orientational disorder. cambridge.org

Rietveld analysis can also provide quantitative phase analysis, determining the weight percentages of different crystalline phases present in a sample. cambridge.orgmdpi.com This is particularly useful for studying crystallization processes in glasses where multiple phases may form. aip.orgmdpi.com

Spectroscopic Investigations

Spectroscopic techniques, particularly Raman spectroscopy, provide complementary information to XRD by probing the vibrational modes and structural connectivities within barium silicate structures.

Raman Spectroscopy for Vibrational Modes and Structural Connectivities

Raman spectroscopy is a valuable tool for investigating the vibrational modes of silicate networks and understanding the structural connectivities (Qⁿ species) in barium silicates, both in crystalline and glassy states. researchgate.netresearchgate.net

Raman spectra provide information about the Si-O bonds and the degree of polymerization of SiO₄ tetrahedra. Different Qⁿ species (where n represents the number of bridging oxygens per SiO₄ tetrahedron) correspond to distinct vibrational modes and appear at characteristic Raman shifts. researchgate.net For example, mean Qⁿ mode frequencies have been identified for homo-connected crystalline silicates. researchgate.net

Studies using Raman spectroscopy on barium silicate glasses have examined the state of polymerization and the distribution of Qⁿ species. researchgate.net This helps in understanding how the composition affects the silicate network structure. researchgate.net

Raman spectroscopy can also be used to characterize the structural changes occurring during processes like crystallization or phase transitions. researchgate.net For instance, Raman spectra can suggest that crystalline phases are somewhat distorted or contain defects. researchgate.net

In addition to Si-O vibrations, Raman spectroscopy can detect other vibrational modes in barium silicate compounds, such as those related to borate networks in borosilicate glasses or the presence of carbonate groups in minerals like Kampfite. arizona.eduscirp.org

The combination of Raman spectroscopy and techniques like XRD provides a comprehensive understanding of the structural characteristics of barium silicates. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating the chemical bonds and functional groups present in barium silicate. FTIR spectra provide information about the vibrational modes of the material's constituent atoms, allowing for the identification of different silicate structures and the presence of non-bridging oxygens (NBOs).

Studies on barium-containing alumino-silicate glasses have utilized FTIR to understand the silicate network. The technique can reveal the distribution of the silicate network, including Si-O-Si stretching vibrations associated with Q4 and Q3 species, and Si-O-[NBO] vibrations related to Q3 units within the SiO4 tetrahedra. scientific.net

In the FTIR spectra of barium silicates, characteristic peaks are observed. The O-Si-O bands typically appear between 1030 and 1060 cm⁻¹. researchgate.netscielo.org.ar A band at 840 cm⁻¹ is assigned to the Si-O-Si symmetric stretch. researchgate.netscielo.org.ar Comparisons between barium silicate and calcium silicate have shown that barium silicate exhibits more Si-O bonds. researchgate.netscielo.org.ar Another absorption peak around 1600 cm⁻¹ corresponds to hydroxyl (O-H) groups. researchgate.netscielo.org.ar

FTIR spectroscopy has also been employed to confirm the formation of specific barium silicate compounds, such as BaSiO₃ nanoparticles. rsc.org The technique is effective for examining functional groups in the range of 4000 to 1400 cm⁻¹ and the fingerprint area from 1400 to 400 cm⁻¹. mechanicaljournals.com The analysis of silicate (SiO₄) absorption bands and various functional groups helps in clarifying the structure of synthesized phosphors like Ba₂MgSi₂O₇. mechanicaljournals.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of elements in the near-surface region of barium silicate materials. XPS provides insights into the bonding environment and can confirm the presence of specific elements and their oxidation states.

XPS analysis has been used to identify the formation of chemical bonds, such as Si-N, in the crystal lattice of Ba₂SiO₄. nih.gov The Si-2p binding energies in XPS spectra are particularly informative. For Ba₂SiO₄, the Si-2p spectrum can be deconvoluted into peaks at approximately 100.4 eV and 102.4 eV. nih.gov These binding energies are influenced by the chemical bond competition involving Ba²⁺—[O–Si–O]⁴⁻—Ba²⁺ interactions. nih.gov A lower shift in Si-2p binding energy can be associated with a weakening of the Si-O bond, potentially due to the influence of Ba²⁺ ions. nih.gov

XPS, in combination with other techniques like electron-energy-loss spectroscopy (EELS) and transmission electron microscopy (TEM), has been used to characterize crystalline epitaxial layers of Ba₂SiO₄ grown on Si(100) substrates. aps.orgaps.org XPS confirmed the formation of an atomically sharp interface between the barium silicate layer and the silicon substrate, with no interface oxide detected. aps.orgaps.org

XPS is also utilized in studies investigating foaming species and trapping mechanisms in barium silicate glasses. dntb.gov.uauni-hannover.de

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si MAS NMR) for Local Structure and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local structure and connectivity of silicate units in barium silicates. ²⁹Si MAS NMR is commonly used to identify and quantify different silicate species based on the number of bridging oxygens (Qⁿ species, where n is the number of bridging oxygens).

²⁹Si MAS-NMR spectra of barium-containing alumino-silicate glasses have indicated the presence of Q4 (4Al) and Q3 (3Al) species. scientific.netresearchgate.net ²⁹Al MAS-NMR spectra in such glasses show that four-fold coordinated aluminum (Al(IV)) is the dominant species, with a smaller peak assigned to octahedral aluminum (Al(VI)). scientific.netresearchgate.net

Studies specifically on crystalline barium silicates, including Ba₂SiO₄, high-BaSiO₃, Ba₄Si₆O₁₆, Ba₅Si₈O₂₁, Ba₆Si₁₀O₂₆, high-BaSi₂O₅, and sanbornite (low-BaSi₂O₅), have analyzed their ²⁹Si MAS NMR spectra to understand connectivity profiles. researcher.liferesearchgate.net The ²⁹Si NMR chemical shifts of barium silicates generally align with known structural trends. researcher.liferesearchgate.net However, the chemical shifts for Q2 resonances can remain essentially constant, which may be attributed to lattice distortion around the large Ba²⁺ cations. researcher.liferesearchgate.net

NMR spectroscopy is also used to study structural changes during the nucleation and early stage crystallization of barium disilicate glass, complementing techniques like XRD, SEM, and TEM. nih.gov While TEM may indicate the arrangement of nanocrystals, ²⁹Si MAS NMR can reveal that the bulk of the silicon speciation remains amorphous in certain heat-treated samples. nih.gov

Energy Dispersive X-ray Spectroscopy (EDAX/EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDAX or EDS) is an analytical technique coupled with electron microscopy (SEM or TEM) that provides information about the elemental composition of a sample. When applied to barium silicate, EDAX/EDS can confirm the presence and relative proportions of barium, silicon, and oxygen, as well as other elements that might be present as dopants or impurities.

EDAX analysis has been used to determine the elemental composition and weight percentages of elements in barium silicate nanoparticles, confirming the presence of Si, Ba, and O and validating the proposed composition, such as BaSiO₃. rsc.org For example, one study reported weight percentages of 17.16% Si, 57.35% Ba, and 26.49% O for BaSiO₃ nanoparticles. rsc.org

EDX is also employed in the study of barium silicate glasses and glass-ceramic seals, particularly at interfaces with other materials like YSZ (yttria-stabilized zirconia). mdpi.com EDX analysis of residual glass in such systems can show depletion of elements like magnesium and silicon due to crystallization. mdpi.com It can also help identify the formation of new phases at the interface, such as BaZrSi₃O₉, by comparing experimental elemental compositions to theoretical values. mdpi.com

EDX is considered suitable for surface analysis, although electron beam irradiation during measurements can potentially induce compositional changes, such as the migration of alkali ions. cas.cz When comparing EDX with X-ray Fluorescence (XRF), EDX provides a more realistic surface and local composition, while XRF offers an averaged composition over a larger volume. cas.cz

In the analysis of barium silicate crystals in glass-ceramics, EDX, along with Wavelength Dispersive X-ray (WDX) spectroscopy, has been used to identify the composition of different barium silicate phases, such as BaSi₂O₅ and BaSiO₃. rsc.org

X-ray Emission Spectroscopy (XES) and X-ray Absorption Near Edge Spectroscopy (XANES) for Band Gap Evaluation

X-ray Emission Spectroscopy (XES) and X-ray Absorption Near Edge Spectroscopy (XANES) are synchrotron-based techniques that provide insights into the electronic structure, including the band gap, of materials like barium silicate. XANES probes the unoccupied electronic states, while XES probes the occupied states. By aligning the energy scales of XES and XANES spectra, the band gap can be determined.

The alignment of XES and XANES on a common energy axis can yield the band gap. scholaris.caresearchgate.net XANES features reflect the maximum densities of unoccupied states, such as Si 3s, 3p, and 3d, in the conduction band. arizona.edu XES provides information about the valence band structure.

Studies using photoelectron (XPS) and electron-energy-loss spectroscopy (EELS), which is related to XANES, have been used to estimate the bulk band gap of barium silicate. aps.org For crystalline Ba₂SiO₄ layers on Si(100), an estimated bulk band gap of 5.7 ± 0.2 eV was obtained from the linear extrapolation of the steep increase in the electron-energy-loss spectrum. aps.org This value coincided with the first abrupt change of slope in the loss intensity, indicating the onset of bulk excitations. aps.org

Theoretical calculations using hybrid functional methods have predicted that cubic BaSiO₃ could have a narrow band gap of approximately 4.1 eV, compared to around 9 eV for SiO₂ and a calculated 7.3 eV for orthorhombic BaSiO₃. science.gov This narrow band gap in cubic BaSiO₃ is attributed to the nonbonding state of Si 3s and a weakened Madelung potential. science.gov The existence of this predicted cubic perovskite structure of BaSiO₃ was experimentally verified under high pressure. science.gov

Microscopic and Imaging Techniques

Transmission Electron Microscopy (TEM) for Nanostructure and Cross-Sectional Imaging

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution images of the internal structure, morphology, and defects of materials at the nanoscale. Cross-sectional TEM is particularly useful for examining the interfaces and layered structures within barium silicate thin films or composites.

TEM has been used to investigate the nanostructure of barium silicate materials. For instance, TEM photographs have displayed the morphology of BaSiO₃ nanoparticles, showing unregular and chaotic particles with nanometer size. rsc.org

Cross-sectional TEM imaging is crucial for analyzing the interface quality and crystallinity of barium silicate layers grown on substrates. aps.orgaps.org TEM images have confirmed the formation of crystalline epitaxial layers of Ba₂SiO₄ on Si(100) substrates and revealed an atomically sharp interface without the presence of an interface oxide layer. aps.orgaps.org Although the interface was atomically sharp, TEM showed it could be rough on the atomic scale. aps.org

TEM is also employed to study the structural evolution and nanostructure development in barium silicate glasses and glass-ceramics during processes like heat treatment and crystallization. nih.gov TEM analysis can indicate the arrangement of nanocrystals, even when techniques like ²⁹Si MAS NMR suggest the bulk remains amorphous. nih.gov Sample preparation for high-resolution STEM (Scanning TEM) imaging often involves conventional TEM preparation methods like polishing, dimpling, and ion milling to create electron-transparent areas. nih.gov

In studies of europium-doped barium silicate thin films or multilayers, cross-sectional TEM images have been used to visualize the layered structures and examine the interfaces between different layers, such as Eu₂O₃ and Si. d-nb.info TEM can show how these interfaces become blurry after annealing, indicating reactions and the formation of crystalline europium silicate phases. d-nb.info Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis can confirm the multicrystalline nature of the formed silicate phases. d-nb.info

Cross-sectional TEM analysis has also been used to verify the intended layered nanostructures in other materials, such as barium fluoride (B91410) thin films. csic.es

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology and microstructure of materials at high resolution. By scanning a focused electron beam across the surface of a barium silicate sample and detecting the secondary or backscattered electrons, SEM can produce detailed images revealing the shape, size, and arrangement of particles, as well as the presence of pores, cracks, or other microstructural features.

Research utilizing SEM on barium silicate has provided insights into its diverse forms and how synthesis conditions can influence its morphology. For instance, studies on barium silica-carbonate biomorphs have shown that synthesis conditions, such as ambient temperature versus conditions emulating a Precambrian atmosphere, can lead to different morphologies. Under current atmospheric conditions, crystalline aggregates resembling leaves, spirals, flowers, and stems were observed. researchgate.net In contrast, biomorphs produced under conditions emulating the Precambrian era presented a polycrystalline sphere-type morphology. researchgate.net

SEM is also employed to study the microstructure of barium silicate glasses and glass-ceramic seals. Backscattered electron (BSE) mode in SEM is particularly useful as it is sensitive to the atomic weight of elements, allowing for the distinction of crystalline phases with different compositions by contrast. mdpi.com This has been applied to study the crystallization and phase separation in barium-containing glasses used as sealants for electrochemical devices. mdpi.com SEM images combined with energy dispersive spectroscopy (EDS) can reveal the distribution of elements within the microstructure, highlighting phenomena like the diffusion of ions (e.g., Zr⁴⁺ from YSZ ceramics into the glass sealant) and the formation of new phases like BaZrSi₃O₉. mdpi.com

Furthermore, SEM analysis of barium silicate nanopowders, sometimes doped with other oxides like barium oxide in magnesium silicate systems, helps in understanding the effect of doping on the final morphology and size of the particles. nih.gov SEM images can show typical agglomerations of glass-ceramic nanoparticles. nih.gov

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique used to determine the particle size distribution of materials, typically in liquid suspensions or dispersions. DLS measures the temporal fluctuations in the intensity of scattered light caused by the Brownian motion of particles. By analyzing the rate at which these intensity fluctuations decay, the diffusion coefficient of the particles can be determined, which is then converted into a hydrodynamic particle size using the Stokes-Einstein equation.

DLS is a valuable tool for characterizing barium silicate nanoparticles, providing information about their average size and the width of their size distribution in a dispersed state. Studies on barium silicate nanoparticles used as catalysts have employed DLS to determine their particle size distribution in suspension. nih.govrsc.org For example, one study reported a particle size distribution ranging from 45 to 140 nm with an average particle size of 74 nm for BaSiO₃ nanoparticles analyzed by DLS. nih.govrsc.org

It is important to note that DLS measures the hydrodynamic size, which includes the particle core and any surrounding layers or adsorbed molecules, and this can sometimes differ from the size determined by techniques like SEM or TEM which measure the physical size. mdpi.com DLS is particularly effective for characterizing monomodal particle size distributions but may have limitations in resolving complex multimodal distributions, especially when there are significant differences in particle concentrations or scattering intensities between different populations. mdpi.comaip.org Despite these considerations, DLS remains a crucial technique for assessing the dispersibility and size characteristics of barium silicate particles in liquid environments, which is relevant for applications involving suspensions or colloids.

Crystallography and Polymorphism of Barium Silicates

Crystal Structure Determination and Refinement

The crystal structures of barium silicates are typically determined and refined using techniques such as X-ray diffraction, including single-crystal and powder diffraction methods. Rietveld refinement is a common method for analyzing powder diffraction data to obtain detailed structural parameters cambridge.orgcarnegiescience.eduresearchgate.net. For instance, the crystal structure of lithium barium silicate (B1173343), Li₂BaSiO₄, was reinvestigated using laboratory X-ray powder diffraction, and its structure was successfully refined by the Rietveld method cambridge.org. The validity of structural models can be further confirmed using methods like the maximum-entropy method-based pattern fitting (MPF), which helps minimize conventional structure bias cambridge.org. High-resolution powder diffraction studies, often conducted at synchrotron facilities, provide high-quality data for precise structure determination and refinement, even for complex phases or those present in minor amounts carnegiescience.edu.

Polymorphism and Polytypism in Barium Silicate Phases

Polymorphism, the ability of a chemical compound to exist in different crystal structures, is observed in several barium silicates, driven by variations in temperature and pressure mindat.orgtulane.edu. For example, BaSiO₃ exists in multiple polymorphic forms. At ambient pressure, it can crystallize in an orthorhombic structure with space group P2₁2₁2₁ materialsproject.orgmaterialsproject.orgmaterialscloud.org. Under high pressure, BaSiO₃ transforms into denser phases, including rhombohedral (9R) and hexagonal (6H) perovskite structures arizona.edugeoscienceworld.org. These high-pressure phases are characterized by different stacking sequences of SiO₆ octahedra and are not recoverable at ambient pressure, becoming amorphous upon decompression arizona.edugeoscienceworld.org. Ba₂Si₄O₁₀ also exhibits polymorphism, with a low-temperature orthorhombic form (sanbornite) and a high-temperature monoclinic form rruff.inforesearchgate.net. Polytypism, a special case of polymorphism, involves different stacking sequences of nearly identical layers with preserved two-dimensional translations within the layers mindat.org. While disordered intergrowth phases in silicates can be polytypic, chemically well-defined recurrent ordered intergrowth structures, like those in some barium ferrites, involve compositional changes across interfaces and are not strictly polytypes ias.ac.in.

Coordination Environments of Barium and Silicon Atoms

The coordination environment of barium atoms in barium silicates is typically high, reflecting the large ionic radius of Ba²⁺. Barium can exhibit various coordination numbers, commonly ranging from 8 to 12 uvm.edumaterialsproject.orgmaterialsproject.orgmaterialsproject.orgosti.govmaterialsproject.orgosti.gov. In BaSiO₃ (orthorhombic), Ba²⁺ is 8-coordinated to eight O²⁻ atoms materialsproject.orgmaterialsproject.org. In Ba₃SiO₅, there are two inequivalent Ba²⁺ sites, one with 8-coordinate geometry and another with 10-coordinate geometry materialsproject.orgmaterialsproject.orgdaneshyari.comosti.govosti.gov. Ba₂SiO₄ features Ba²⁺ ions in different lattice sites with coordination numbers of 9 and 10 aip.orgosti.gov. The Ba-O bond distances vary depending on the coordination number and specific structure materialsproject.orgmaterialsproject.orgmaterialsproject.orgosti.govmaterialsproject.org.

Silicon in barium silicates is predominantly found in tetrahedral coordination with oxygen, forming [SiO₄] units researchgate.netmaterialsproject.orgmaterialsproject.orgosti.gov. These SiO₄ tetrahedra can be isolated or linked to form more complex silicate anions mdpi.com. The Si-O bond lengths in tetrahedra are generally shorter than Ba-O bond lengths mdpi.com. In some high-pressure phases, silicon can also adopt octahedral coordination, forming SiO₆ octahedra carnegiescience.edugeoscienceworld.org. For instance, the benitoite form of BaSi₄O₉ contains both four- and six-fold coordinated silicon carnegiescience.edu.

Structural Evolution under Pressure

High pressure significantly influences the crystal structures of barium silicates, often leading to transformations to denser polymorphs with increased coordination numbers for silicon. Studies on BaSiO₃ under high pressure have revealed transformations to perovskite-type structures, including rhombohedral (9R) and hexagonal (6H) phases at pressures above 27.9 GPa arizona.edugeoscienceworld.org. These high-pressure phases involve corner-sharing SiO₆ octahedra arizona.edugeoscienceworld.org. The structural evolution under pressure is also observed in barium disilicate glasses, where high pressures can induce crystallization of stoichiometric phases like orthorhombic low-Ba₂Si₄O₁₀ (sanbornite) researchgate.net. The compressibility of barium silicate structures varies, with different axial compression ratios observed under pressure arizona.edu.

Crystallographic Database Analysis of Barium Silicate Structures

Crystallographic databases, such as the Materials Project and the Crystallography Open Database, provide valuable resources for analyzing and understanding the structures of barium silicates materialsproject.orgmaterialsproject.orgmaterialscloud.orgmaterialsproject.orgosti.govmaterialsproject.orgosti.govosti.govosti.govnih.govcatalysthub.netugr.es. These databases contain detailed information on space groups, lattice parameters, atomic positions, and coordination environments for various barium silicate phases materialsproject.orgmaterialsproject.orgmaterialscloud.orgmaterialsproject.orgosti.govmaterialsproject.orgosti.govosti.govosti.govnih.govcatalysthub.net. Analysis of these databases can reveal systematic trends in structural topology and isomorphous substitutions geoscienceworld.orgminsocam.org. For example, the Materials Project database lists BaSiO₃ in an orthorhombic structure with space group P2₁2₁2₁ materialsproject.orgmaterialsproject.orgmaterialscloud.org and Ba₃SiO₅ in a tetragonal structure with space group I4/mcm materialsproject.orgmaterialsproject.orgosti.govosti.gov.

Natural Occurrences and Mineralogical Studies (e.g., Sanbornite, Bigcreekite, Bavsiite)

Several barium silicates occur naturally as minerals, primarily found in specific geological environments enriched in barium and silicon. Sanbornite (BaSi₂O₅) is a well-known barium silicate mineral, occurring in deposits in places like Fresno County, California psu.eduwebmineral.comrruff.inforesearchgate.net. It is characterized by its layered structure containing [Si₂O₅]²⁻ sheets rruff.infopsu.edu. Bigcreekite (BaSi₂O₅·4H₂O) is another barium silicate mineral found in the sanbornite deposits of California psu.eduresearchgate.net. It is a hydrous inosilicate with a structure containing four-membered rings of SiO₄ tetrahedra that form chains psu.edu. Bavsiite (Ba₂V₂O₂[Si₄O₁₂]) is a relatively recently described barium silicate mineral kristallov.netresearchgate.net. These natural occurrences provide insights into the conditions under which various barium silicate phases can form and their associations with other minerals psu.eduresearchgate.netresearchgate.net. Mineralogical studies, including detailed crystallographic analysis of natural samples, contribute significantly to the understanding of barium silicate structures and their stability fields rruff.infopsu.eduwebmineral.comrruff.info.

Electronic Structure and Optical Properties Research

Electronic Band Structure Calculations and Theoretical Modeling

Theoretical investigations into the electronic structure of barium silicates frequently utilize methods such as Density Functional Theory (DFT), including approaches like the generalized gradient approximation (GGA) and hybrid functionals. These calculations aim to determine the arrangement of electron energy levels within the material, which dictates its electrical and optical characteristics. For instance, electronic structure calculations have been performed on various barium silicate (B1173343) compositions, including hypothetical cubic perovskite BaSiO₃, revealing unique electronic structures. science.gov The electronic structures of ternary cubic perovskite oxides, including BaSiO₃, have been calculated using a hybrid functional method to explore potential semiconductor applications. science.gov DFT-based first-principles methods have also been used to investigate the structural and electronic properties of barium oxonitrido silicate (BaSi₄O₆N₂) compounds. aksaray.edu.tr

Band Gap Determination and Analysis

The band gap is a fundamental electronic property that determines whether a material is a conductor, semiconductor, or insulator. It represents the minimum energy required to excite an electron from the valence band to the conduction band. For barium silicates, band gap determination is carried out through both theoretical calculations and experimental techniques like optical reflectance spectroscopy and UV-Vis measurements. aip.org, dergipark.org.tr

Theoretical calculations have predicted varying band gap values depending on the specific barium silicate structure. For example, hypothetical cubic BaSiO₃ is predicted to have a narrow band gap of approximately 4.1 eV, significantly lower than conventional nontransition-metal silicates like SiO₂ (~9 eV) and orthorhombic BaSiO₃ (calculated at 7.3 eV). science.gov Experimental studies on crystalline barium silicate films, such as Ba₀.₇Sr₀.₃O on Si(100), have reported a band gap of 4.3 eV. researchgate.net Another study on a silicate layer found a bandgap of 5.9 ± 0.2 eV for a certain thickness. researchgate.net For Ba₂SiO₄, the calculated band gap using semi-local DFT is reported as 4.632 eV, although it is noted that this method generally underestimates band gaps. materialsproject.org

The band gap analysis helps in understanding the material's optical transparency and its suitability for applications requiring specific electronic transitions. The variation in band gap values highlights the dependence of electronic properties on the crystal structure and composition of barium silicates.

Valence and Conduction Band Analysis

Analysis of the valence band (the highest energy band occupied by electrons at absolute zero temperature) and the conduction band (the lowest energy band that is empty at absolute zero) provides crucial details about the electronic behavior of barium silicates. Theoretical calculations, such as those using DFT, can map out the energy levels within these bands and their contributions from different atomic orbitals. Experimental techniques like X-ray photoelectron spectroscopy (XPS) and electron energy loss spectroscopy can also probe the electronic structure of both occupied and unoccupied levels. researchgate.net

Studies on crystalline barium silicate films on Si(100) have determined the valence band offset with respect to n-Si to be -2.2 eV, resulting in a conduction band offset of +1.0 eV. researchgate.net Changes in the conduction and valence bands can be attributed to factors like the formation of vacancies within the crystal structure. aip.org

Electron Effective Mass Studies

The electron effective mass is a parameter that describes how electrons move through a crystal lattice under the influence of an external force, such as an electric field. A smaller effective mass generally indicates higher electron mobility. Theoretical calculations can provide insights into the effective mass of charge carriers in barium silicates. For the hypothetical cubic perovskite BaSiO₃, a small electron effective mass of 0.3m₀ (where m₀ is the free electron rest mass) has been predicted. science.gov This small effective mass is attributed to the nonbonding state of Si 3s and a weakened Madelung potential. science.gov

Spectroscopic Manifestations of Electronic Transitions

Spectroscopy, particularly photoluminescence (PL) and thermoluminescence (TL), is extensively used to study electronic transitions in barium silicates, especially when doped with rare earth ions. These techniques involve exciting the material with light or heat and analyzing the emitted photons, which correspond to transitions between different energy levels.

In undoped barium orthosilicate (B98303) (Ba₂SiO₄) nanoparticles, no luminescence is typically observed. nih.gov However, doping with activators leads to characteristic emission spectra. For instance, Eu²⁺-doped barium silicates exhibit broad emission bands resulting from the 4f⁶5d¹ → 4f⁷ electronic transition of Eu²⁺ ions. nih.gov, nih.gov The position and shape of these emission bands are influenced by the local environment of the Eu²⁺ ions within the host lattice. nih.gov, nih.gov Eu³⁺ doping in Ba₂SiO₄ nanoparticles results in typical sharp emission peaks corresponding to the ⁵D₀ → ⁷F_J (J = 0–4) transitions of Eu³⁺. nih.gov

Spectroscopic studies help to identify the energy levels involved in luminescence and understand the mechanisms of energy transfer and relaxation within the material.

Luminescence Mechanisms and Theory in Doped Barium Silicates

The luminescence in doped barium silicates arises from electronic transitions within the dopant ions or between the dopant ions and the host lattice. The mechanisms involved can include excitation of the dopant ion, energy transfer from the host lattice to the dopant, and subsequent radiative relaxation. Lattice defects, such as oxygen or cation vacancies, can play a significant role by creating trapping levels for electrons or holes, which contribute to phenomena like persistent luminescence (afterglow). cas.cz

The persistent luminescence in Eu²⁺-doped alkaline earth magnesium disilicates, including Ba₂MgSi₂O₇, is believed to be related to lattice defects that act as electron or hole traps. cas.cz Trapping is followed by thermal bleaching and energy transfer to the Eu²⁺ ion from an electron-hole recombination process. cas.cz

Rare Earth Ion Luminescence (e.g., Eu²⁺/³⁺, Dy³⁺, Sm³⁺)

Rare earth ions are common activators used to induce luminescence in barium silicates due to their characteristic sharp or broad emission bands arising from transitions within their 4f or 5d electron shells.

Eu²⁺/³⁺: Europium is a widely studied dopant in barium silicates. Eu²⁺ typically exhibits broad emission bands due to allowed 4f-5d transitions, often in the blue or green spectral region, depending on the host lattice. nih.gov, nih.gov For example, Ba₂MgSi₂O₇:Eu²⁺ shows a broad emission band centered at 505 nm (green). cas.cz Ba₂SiO₄:Eu²⁺ nanoparticles exhibit a broad band centered at 19,706 cm⁻¹ (507 nm). nih.gov The emission spectrum of Ba₂SiO₄:Eu²⁺ can show asymmetry due to Eu²⁺ occupying different Ba²⁺ sites in the crystal structure. nih.gov Eu³⁺, on the other hand, shows characteristic sharp line emissions from forbidden 4f-4f transitions, typically in the red region. nih.gov The oxidation state of europium (Eu²⁺ or Eu³⁺) significantly influences the luminescence properties, with Eu²⁺ often associated with persistent luminescence. uva.es The thermal quenching of Eu²⁺ luminescence is often attributed to the ionization of the 5d electron to conduction band states. capes.gov.br

Dy³⁺: Dysprosium (Dy³⁺) doped barium silicates can exhibit luminescence with characteristic peaks in the blue and yellow regions, corresponding to transitions from the ⁴F₉/₂ excited state to the ⁶H₁₅/₂ (blue) and ⁶H₁₃/₂ (yellow) ground states. scholarsresearchlibrary.com, researchgate.net The ratio of these blue and yellow emissions can be tuned to achieve white light emission in some barium silicate compositions. scholarsresearchlibrary.com Dy³⁺ co-doping with Eu²⁺ can enhance the persistent luminescence in barium silicates. researchgate.net, acs.org, sci-hub.se

Sm³⁺: Samarium (Sm³⁺) doped barium silicates can act as orange-red emitting phosphors, with luminescence arising from transitions within the Sm³⁺ ion. researchgate.net

Charge Transfer Band Analysis

Research into the electronic structure of barium silicate compounds often involves the analysis of charge transfer bands. In materials like Eu³⁺-doped barium silicate (Ba₂SiO₄:Eu³⁺), a broad charge transfer band (CT) is observed below 300 nm in excitation spectra. This band is attributed to the transfer of charge from O²⁻ ions to Eu³⁺ ions. rsc.org The presence of dopant ions like Eu³⁺ can introduce new energy levels within the bandgap of the pure barium silicate matrix, specifically the O²⁻ → Eu³⁺ charge transfer band, which lies between the valence and conduction bands. rsc.org This can lead to a decrease in the bandgap values of the doped materials compared to the undoped matrix. rsc.org

Studies on other silicate systems, such as Na₃LuSi₃O₉:Eu³⁺, also highlight the significance of charge transfer bands in understanding luminescence properties. In this case, charge transfer bands centered at different wavelengths (e.g., 270 nm and 287 nm) have been attributed to Eu³⁺ ions occupying different crystallographic sites within the silicate structure. optica.org Analyzing these bands helps in understanding site occupancy and its influence on luminescence. optica.org

The position and characteristics of charge transfer bands can be influenced by the glass composition and the presence of dopants. For instance, in copper-containing silicate glasses, broad absorption bands potentially arising from Cu²⁺-Cu⁺ intervalence charge transfer can contribute to the material's coloration. tib-op.org The shift in UV absorption bands with increasing Cu⁺ concentration in some glasses is found to be directly proportional to the average distance between Cu⁺ ions. tib-op.org

Persistent Luminescence Phenomena

Barium silicates, particularly when doped with rare-earth ions, have been investigated for their persistent luminescence properties, also known as afterglow. This phenomenon involves the material absorbing energy from an excitation source (like UV or visible light) and then gradually emitting light over an extended period after the excitation source is removed. researchgate.netmdpi.com

Eu²⁺- and Dy³⁺-codoped barium silicate glass ceramics, such as Ba₅Si₈O₂₁:Eu²⁺,Dy³⁺, have shown promising persistent luminescence characteristics. researchgate.netmdpi.comacs.org Samples of Ba₅Si₈O₂₁:Eu²⁺,Dy³⁺ have demonstrated persistent phosphorescence lasting over 16 hours. researchgate.netacs.org This long-lasting luminescence can be effectively activated by sunlight. acs.org The persistent luminescence is often associated with the presence of trap states within the material's bandgap, which can capture electrons or holes generated during excitation. researchgate.netcsic.es These trapped charges are then released over time, leading to the delayed emission of light as they recombine. csic.escas.cz

Thermoluminescence (TL) glow curve measurements are often used to study these trap states. In Eu²⁺-Dy³⁺ co-doped barium silicate glass ceramics, multiple TL glow peaks have been observed at different temperatures, indicating the presence of various electron trapping defects. researchgate.net Specific trap states can be strongly related to phenomena like photochromism, where the material's color changes upon light illumination. researchgate.net

Research has also explored optimizing the synthesis conditions and dopant concentrations to enhance the persistent luminescence properties of barium silicate phosphors. mdpi.com Factors such as the choice of precursors, crucible composition, flux agents, and synthesis temperature can influence the formation of crystalline phases and the resulting luminescence characteristics. mdpi.com

Optoelectronic Applications Research

Barium silicate and related barium-containing silicate materials are being explored for various optoelectronic applications due to their favorable optical and electronic properties. ontosight.airesearchgate.net

Thin films of barium silicate have been investigated for use as transmission media in integrated optical circuits. optica.orgoptica.org These films can be produced with a controllable range of refractive indices by adjusting the ratio of the constituent materials during deposition. optica.orgoptica.org Low optical attenuation is a critical property for such applications, and studies have shown that barium silicate films can exhibit low loss. optica.org

Barium silicate's electronic structure, including its bandgap and dielectric properties, makes it a candidate for applications in electronic devices. Crystalline epitaxial layers of barium orthosilicate (Ba₂SiO₄) grown on silicon substrates have shown potential as a robust high-κ gate dielectric material. researchgate.netaps.org These layers can be grown with an atomically sharp interface with silicon, without the formation of an undesirable interface oxide layer. researchgate.netaps.org Ba₂SiO₄ films have demonstrated a relatively high dielectric constant (around 22.8), low hysteresis in capacitance-voltage measurements, and acceptable leakage currents, highlighting their suitability for advanced semiconductor devices. researchgate.netaps.org

Furthermore, barium silicate glasses doped with various elements are being studied for their potential in optoelectronic devices and radiation shielding. researchgate.net The incorporation of dopants like La₂O₃ in barium silicate glasses can influence their optical parameters, such as energy band gaps and refractive indices, making them tailorable for specific optoelectronic applications. researchgate.net

Here is a table summarizing some research findings related to the bandgap of barium silicate materials:

| Material | Dopant | Bandgap (eV) | Reference |

| Ba₂SiO₄ (Undoped) | None | 5.82 | rsc.org |

| Ba₂SiO₄ | Eu³⁺ (1%) | 4.75 | rsc.org |

| Ba₂SiO₄ | Eu³⁺ (2%) | 4.38 | rsc.org |

| Ba₂SiO₄ | Eu³⁺ (3%) | 4.42 | rsc.org |

| Ba₂SiO₄ | Eu³⁺ (4%) | 4.80 | rsc.org |

| Ba₂SiO₄ | Eu³⁺ (5%) | 4.62 | rsc.org |

| Crystalline Ba₂SiO₄ films | None | 5.9 ± 0.2 | researchgate.net |

| Barium silicate glasses | La₂O₃ | Decreasing with increasing La₂O₃ | researchgate.net |

Phase Equilibria and Thermodynamic Studies

Barium Oxide-Silica Binary Phase Diagram Analysis

The binary phase diagram of the BaO-SiO₂ system illustrates the stable phases and their equilibrium relationships as a function of temperature and composition. This diagram is a cornerstone for understanding the formation of various barium silicate (B1173343) compounds. Experimental and theoretical studies have contributed to mapping this important system.

The BaO-SiO₂ system includes several intermediate compounds with distinct stoichiometric ratios of BaO to SiO₂, such as barium orthosilicate (B98303) (Ba₂SiO₄), barium metasilicate (B1246114) (BaSiO₃), barium disilicate (BaSi₂O₅), and other less common phases like Ba₂Si₃O₈ and Ba₅Si₈O₂₁. researchgate.net The phase diagram reveals the liquidus curves, solidus lines, and the presence of eutectic and peritectic points, which dictate the melting and crystallization behavior of different compositions.

Research has involved experimental techniques like X-ray diffraction (XRD) and scanning electron microscopy with energy dispersive X-ray analysis (SEM-EDX) to characterize the phase assemblages at various temperatures and compositions. researchgate.netresearchgate.net Thermodynamic modeling, such as using substitutional solution models and associate models for the liquid phase, has also been employed to calculate phase diagrams and thermodynamic properties, which are then compared with experimental data. researchgate.netresearchgate.net Some studies have noted discrepancies in literature data regarding the BaO-SiO₂ phase diagram, particularly concerning the SiO₂-rich region and the potential existence of a miscibility gap. researchgate.net

High-Temperature Phase Transitions and Transformations

Barium silicates exhibit various phase transitions and transformations at high temperatures, which significantly influence their physical and chemical properties. These transformations can be reversible or irreversible and often involve changes in crystal structure.